![molecular formula C7H14Cl2N2O B1468306 3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride CAS No. 1211510-97-2](/img/structure/B1468306.png)
3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Overview
Description
“3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2N2O . It is a derivative of bispidinone .
Synthesis Analysis
The synthesis of bispidinone derivatives, which includes “3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride”, involves an amide bond formation reaction employing HOBt and DCC as coupling reagents . Another study describes the synthesis of 2,4-Diaryl substituted 3,7-diazabicyclo nonan-9-one 1,5-diesters .Molecular Structure Analysis
The molecular structure of “3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride” has been studied in the context of creating new metallocyclic supramolecular ensembles . The geometry of the complexes of bispydines with cupric halides was shown to depend on the substituent at the nitrogen atom .Chemical Reactions Analysis
The bispidinones, including “3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride”, have been found to undergo trans – cis -isomerisation of the aromatic rings linked to the rigid skeleton . Semiempirical quantum-chemical PM3 calculations were performed to analyse the thermodynamic stability of the isomers as well as the mechanism of the trans – cis - or cis – trans -conversion .Physical And Chemical Properties Analysis
The physical form of “3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride” is a white solid . The molecular weight is 305.25 .Scientific Research Applications
Synthesis and Biological Activity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives have garnered significant attention in pharmacology due to their potential in treating a range of diseases. Novel derivatives have been synthesized to investigate their biological activity and toxicity. The practical importance lies in advancing scientific understanding of these compounds and their applications in targeted design and identification of complex systems, as well as furthering research in the field of 3,7-diazabicyclo[3.3.1]nonanes (Malmakova et al., 2021).
Structural and Conformational Studies
Extensive studies have been conducted on the structural and conformational aspects of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives. These studies, utilizing techniques such as X-ray diffraction and NMR spectroscopy, provide insights into the preferred conformations of these compounds in various solvents and states. Understanding these structural properties is crucial for the development of pharmaceutical applications (Fernández et al., 1992).
Stimulus-Sensitive Delivery Systems
The 3,7-Diazabicyclo[3.3.1]nonane scaffold has been explored as a basis for designing molecular switches in liposomal delivery systems. These systems can release water-soluble compounds in response to external factors, such as pH changes, making them potentially useful in targeted drug delivery applications (Veremeeva et al., 2021).
Conformational Equilibrium Studies
Research has also been conducted on the quantitative determination of conformational equilibrium in 3,7-diazabicyclo[3.3.1]nonane derivatives. This involves analyzing coupling constants and conformer models, which can significantly impact pharmaceutical applications (Brukwicki, 1998).
Versatile Applications in Coordination Chemistry
Bispidines, analogues of 3,7-diazabicyclo[3.3.1]nonan-9-one, demonstrate a rich coordination chemistry that has applications in catalysis, magnetism, and medical imaging. These derivatives provide a versatile platform for various applications in coordination chemistry (Nonat et al., 2019).
Future Directions
properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c10-7-5-1-8-3-6(7)4-9-2-5;;/h5-6,8-9H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGQUUNHHAALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC(C2=O)CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)
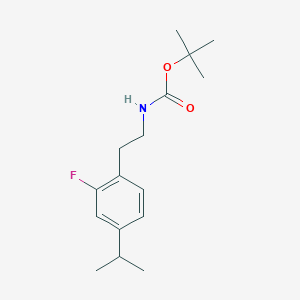
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)
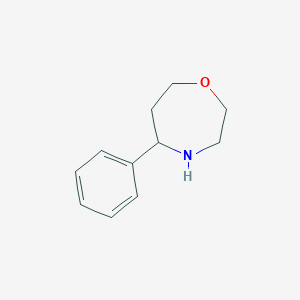
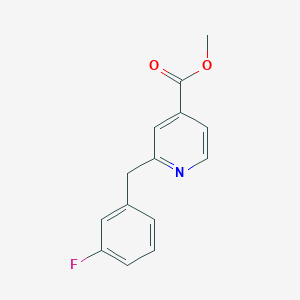
![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)
![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)
![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)
![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)
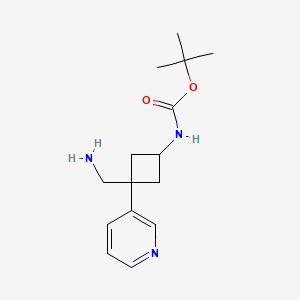
![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)
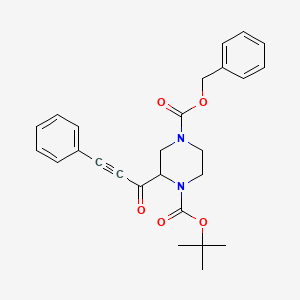
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)